10H-Pyridazino[6,1-b]quinazolin-10-one
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Overview
Description
10H-Pyridazino[6,1-b]quinazolin-10-one is a heterocyclic compound with the molecular formula C11H7N3O.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 10H-Pyridazino[6,1-b]quinazolin-10-one typically involves the reaction of anthranilic acids with 3-chloropyridazines in a 2:1 propanol:water mixture using hydrochloric acid as a catalyst .
Industrial Production Methods
This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency .
Chemical Reactions Analysis
Types of Reactions
10H-Pyridazino[6,1-b]quinazolin-10-one undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing groups, while reduction may yield more saturated derivatives .
Scientific Research Applications
10H-Pyridazino[6,1-b]quinazolin-10-one has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the synthesis of agrochemicals and other industrially relevant compounds.
Mechanism of Action
The mechanism of action of 10H-Pyridazino[6,1-b]quinazolin-10-one involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate various biochemical pathways, leading to its observed biological effects. For example, some derivatives of this compound have been shown to intercalate into DNA, thereby affecting DNA replication and transcription .
Comparison with Similar Compounds
Similar Compounds
Quinazolinones: These compounds share a similar core structure but differ in the substituents attached to the ring system.
Pyridazines: These compounds have a similar nitrogen-containing ring but differ in the overall structure and functional groups.
Uniqueness
10H-Pyridazino[6,1-b]quinazolin-10-one is unique due to its fused ring system, which combines the structural features of both quinazolinones and pyridazines.
Properties
Molecular Formula |
C11H7N3O |
---|---|
Molecular Weight |
197.19 g/mol |
IUPAC Name |
pyridazino[6,1-b]quinazolin-10-one |
InChI |
InChI=1S/C11H7N3O/c15-11-8-4-1-2-5-9(8)13-10-6-3-7-12-14(10)11/h1-7H |
InChI Key |
NCKXIXSMBYEERZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N3C(=N2)C=CC=N3 |
Origin of Product |
United States |
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